

# Role of Tranilast in mast cell degranulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tranilast |           |
| Cat. No.:            | B1681357  | Get Quote |

An In-depth Technical Guide on the Role of **Tranilast** in Mast Cell Degranulation

### Introduction

**Tranilast** (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has been clinically utilized for the treatment of various inflammatory and allergic conditions, including bronchial asthma, atopic dermatitis, and allergic rhinitis.[1][2] Its therapeutic efficacy is largely attributed to its ability to inhibit the release of chemical mediators from mast cells, a process known as degranulation.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying **Tranilast**'s role in mast cell stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

## **Core Mechanism of Action: Mast Cell Stabilization**

The primary mechanism by which **Tranilast** exerts its anti-allergic effects is through the stabilization of mast cell membranes.[1] Mast cells are critical effector cells in IgE-mediated allergic reactions. Upon activation, they release a plethora of pre-formed and newly synthesized inflammatory mediators, such as histamine, proteases, cytokines, and leukotrienes, from their cytoplasmic granules.[3] **Tranilast** intervenes in this process, effectively suppressing the degranulation cascade.

Studies have demonstrated that **Tranilast** inhibits the antigen-induced release of mediators from mast cells.[1] Electron microscopy studies have visually confirmed that **Tranilast** remarkably inhibits the morphological changes associated with degranulation in IgE-sensitized



rat mast cells, both in vitro and in vivo.[4] This includes the fusion of perigranular membranes and the discharge of granule contents through pores on the cell surface.[4]

Beyond its role as a membrane stabilizer, **Tranilast** has been shown to have broader effects on mast cell biology. It can inhibit the proliferation and/or migration of mast cells and reduce mast cell counts in inflamed tissues.[1] Furthermore, it can suppress the gene expression of mast cell-derived factors, including specific proteases like chymase and tryptase.[1]

# Signaling Pathways Modulated by Tranilast

Mast cell activation is a complex process initiated by the cross-linking of high-affinity IgE receptors (FcɛRI) on the cell surface. This event triggers a cascade of intracellular signaling events, critically dependent on an increase in intracellular calcium concentration ([Ca²+]i).

### **Inhibition of Calcium Mobilization**

A key aspect of **Tranilast**'s inhibitory action appears to be its modulation of calcium signaling. The activation of mast cells leads to the production of inositol 1,4,5-trisphosphate (IP<sub>3</sub>), which triggers the release of Ca<sup>2+</sup> from intracellular stores in the endoplasmic reticulum.[5][6] This initial release is followed by a sustained influx of extracellular Ca<sup>2+</sup> through store-operated calcium entry (SOCE), which is essential for degranulation.[5][6]

Evidence suggests that **Tranilast** can attenuate the increase in intracellular calcium levels following mast cell stimulation.[7][8] By limiting the availability of this critical second messenger, **Tranilast** effectively dampens the downstream signaling events that lead to the fusion of granules with the plasma membrane and the release of their contents. While the precise mechanism of calcium modulation is not fully elucidated, it is a significant component of its mast cell-stabilizing properties.[7][8][9] **Tranilast** has also been shown to inhibit histamine release induced by phospholipase A2, a process dependent on extracellular calcium.[10]

# Impact on Exocytosis

Electrophysiological studies using the patch-clamp technique have provided direct evidence for **Tranilast**'s effect on the final stages of degranulation. Exocytosis, the process of granule fusion and mediator release, can be monitored by measuring changes in the whole-cell membrane capacitance (Cm). High concentrations of **Tranilast** (500 μM and 1 mM) have been shown to almost completely suppress the GTP-γ-S-induced increase in Cm in rat peritoneal mast cells,



indicating a direct inhibition of the exocytotic process.[11] This suggests that **Tranilast** may interfere with the machinery responsible for membrane fusion.





Click to download full resolution via product page

Caption: IgE-mediated mast cell activation pathway and points of Tranilast inhibition.

# **Quantitative Data on Tranilast's Efficacy**

The inhibitory effects of **Tranilast** on mast cell degranulation and mediator release have been quantified in various experimental models.

**Table 1: Inhibition of Mast Cell Degranulation** 

| Cell Type                       | Activator           | Tranilast Conc. | % Inhibition of β- hexosaminida se Release | Reference |
|---------------------------------|---------------------|-----------------|--------------------------------------------|-----------|
| LAD2 (human<br>mast cells)      | lgE/anti-lgE        | 10 μg/ml        | 19%                                        | [7]       |
| LAD2 (human<br>mast cells)      | Substance P         | 10 μg/ml        | 28%                                        | [7]       |
| LAD2 (human<br>mast cells)      | Substance P         | 100 μg/ml       | 52%                                        | [12]      |
| LAD2 (human mast cells)         | Compound 48/80      | 100 μg/ml       | 51%                                        | [12]      |
| HuMC (human primary mast cells) | lgE/anti-lgE        | Not specified   | Less efficacious<br>than Resveratrol       | [7]       |
| Rat Peritoneal<br>Mast Cells    | Compound 48/80      | 500 μΜ          | ~66% (calculated from data)                | [13]      |
| Rat Peritoneal<br>Mast Cells    | Compound 48/80      | 1 mM            | ~73% (calculated from data)                | [13]      |
| BMMCs (mouse)                   | DNP-BSA + IL-<br>33 | Not specified   | Significant inhibition                     | [14]      |



Note: Inhibition percentages for rat peritoneal mast cells were estimated based on the reported decrease from ~80% degranulation in controls to ~27% and ~22% with **Tranilast**.[13]

**Table 2: Inhibition of Cytokine and Other Mediator** 

Release

| Cell Type               | Activator            | Mediator                    | Tranilast<br>Conc. | % Inhibition           | Reference |
|-------------------------|----------------------|-----------------------------|--------------------|------------------------|-----------|
| LAD2 (human mast cells) | Substance P          | TNF                         | 10 μg/ml           | 46%                    | [7]       |
| BMMCs<br>(mouse)        | DNP-BSA +<br>IL-33   | IL-13<br>(release)          | Not specified      | Significant inhibition | [14]      |
| BMMCs<br>(mouse)        | DNP-BSA +<br>IL-33   | IL-13 (mRNA)                | Not specified      | Significant inhibition | [14]      |
| Arthritic Mice Paws     | Collagen-<br>induced | mMCP6<br>(tryptase<br>mRNA) | 400<br>mg/kg/day   | 57%                    | [1]       |
| Arthritic Mice Paws     | Collagen-<br>induced | mMCP4<br>(chymase<br>mRNA)  | 400<br>mg/kg/day   | 43%                    | [1]       |

# **Experimental Protocols**

The following section details the methodologies employed in key experiments to elucidate the role of **Tranilast** in mast cell degranulation.

# **Mast Cell Preparation and Culture**

- Human Mast Cell Line (LAD2): LAD2 cells are cultured in StemPro-34 SFM medium supplemented with L-glutamine, penicillin, streptomycin, and human stem cell factor (SCF).
   [8]
- Primary Human Mast Cells (HuMC): CD34<sup>+</sup> progenitor cells are isolated from human cord blood and cultured for several weeks in the presence of various cytokines, including SCF and IL-6, to differentiate them into mature mast cells.[8]



- Rat Peritoneal Mast Cells (RPMC): Mast cells are isolated from the peritoneal cavity of rats
  (e.g., Wistar or Sprague-Dawley strains) by peritoneal lavage with a buffered salt solution.
  The cells are then purified using density gradient centrifugation.[11][13]
- Bone Marrow-Derived Mast Cells (BMMC): Bone marrow cells are flushed from the femurs and tibias of mice (e.g., C57BL/6) and cultured in media supplemented with IL-3 and SCF to promote differentiation into mast cells.[14]

### **Induction of Mast Cell Degranulation**

- IgE-Mediated Activation: Cells are sensitized overnight with anti-DNP IgE. Degranulation is then triggered by adding the antigen, dinitrophenyl-bovine serum albumin (DNP-BSA) or anti-IgE antibody.[7][14]
- Compound 48/80: A potent, non-immunological mast cell secretagogue that directly activates
   G-proteins.[7][13]
- Substance P: A neuropeptide that can induce mast cell degranulation.[7][15]
- Combined Stimulation: A combination of DNP-BSA and the cytokine IL-33 is used to induce a synergistic and pronounced degranulation response.[14]

# Quantification of Degranulation (β-Hexosaminidase Assay)

Degranulation is commonly quantified by measuring the activity of  $\beta$ -hexosaminidase, an enzyme stored in mast cell granules and released upon activation.

- Mast cells are pre-treated with **Tranilast** or a vehicle control for a specified time (e.g., 30 minutes).
- Degranulation is induced using one of the activators described above.
- The reaction is stopped by placing the cells on ice.
- The cell suspension is centrifuged to pellet the cells.

## Foundational & Exploratory





- Aliquots of the supernatant (containing released  $\beta$ -hexosaminidase) are transferred to a new plate.
- The cell pellets are lysed to measure the total cellular β-hexosaminidase content.
- A substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both supernatant and lysate samples.
- The reaction is incubated, and the product is measured spectrophotometrically.
- The percentage of degranulation is calculated as (Supernatant Absorbance / Total Absorbance) x 100.





Click to download full resolution via product page

**Caption:** General experimental workflow for quantifying mast cell degranulation.



### Measurement of Intracellular Calcium ([Ca2+]i)

Fura-2 Ca<sup>2+</sup> Imaging: Mast cells are loaded with the ratiometric calcium indicator dye Fura-2
 AM. The cells are then stimulated, and changes in intracellular calcium are monitored by
 measuring the ratio of fluorescence emission at two different excitation wavelengths. This
 technique allows for the real-time visualization and quantification of [Ca<sup>2+</sup>]i changes in
 response to stimuli and the effect of inhibitors like **Tranilast**.[7]

# **Electrophysiological Measurement of Exocytosis**

Patch-Clamp Whole-Cell Recording: This technique provides a direct measure of exocytosis by monitoring changes in the cell's membrane capacitance (Cm). An increase in Cm corresponds to the fusion of secretory granules with the plasma membrane. Rat peritoneal mast cells are used, and exocytosis is induced by intracellular dialysis with GTP-γ-S. The effect of Tranilast is assessed by its ability to prevent the increase in Cm.[11][13]

# **Summary and Conclusion**

**Tranilast** is a multifaceted anti-allergic agent that effectively suppresses mast cell degranulation. Its primary role as a membrane stabilizer is supported by its ability to inhibit the release of histamine and other pre-formed mediators.[1][2] The mechanism of action involves the modulation of critical intracellular signaling pathways, most notably by attenuating the rise in intracellular calcium that is obligatory for degranulation.[7][8] Furthermore, electrophysiological evidence demonstrates that **Tranilast** can directly inhibit the final exocytotic process.[11]

Beyond immediate degranulation, **Tranilast** also reduces the expression and release of newly synthesized inflammatory cytokines like TNF and IL-13 and can decrease mast cell numbers in inflamed tissues.[1][7][14] This comprehensive inhibitory profile, targeting multiple aspects of mast cell activation and function, underscores its therapeutic value in managing allergic and mast cell-driven inflammatory diseases.





Click to download full resolution via product page

Caption: Logical relationship of Tranilast's mechanisms and therapeutic outcomes.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The anti-allergic compound translast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in our understanding of mast cell activation or should it be mast cell mediator disorders? PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the inhibitory effects of resveratrol and tranilast on IgE, 48/80 and substance P dependent-mast cell activation PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of histamine secretion from mast cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological study of phospholipase A2-induced histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]
- 13. karger.com [karger.com]
- 14. Inhibition by Tranilast of the Synergistic Induction of Degranulation and IL-13 Expression by IL-33 and FceRI Cross-linking in Mast Cells PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Inhibitory effect of tranilast on substance P-induced plasma extravasation in rat skin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of Tranilast in mast cell degranulation].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681357#role-of-tranilast-in-mast-cell-degranulation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com